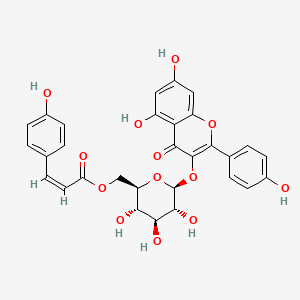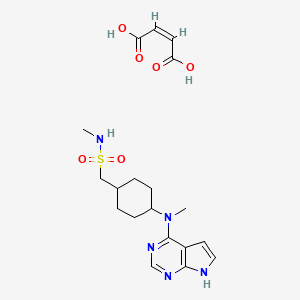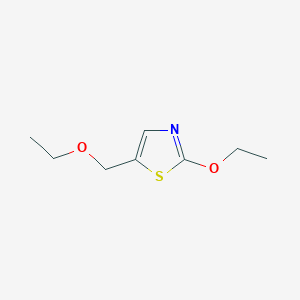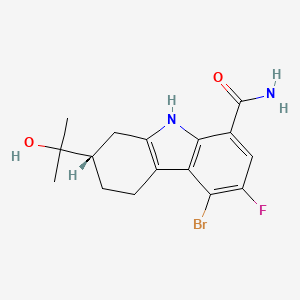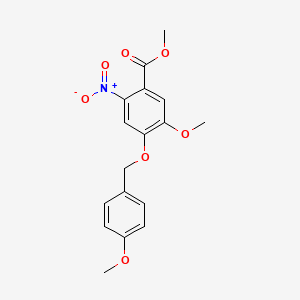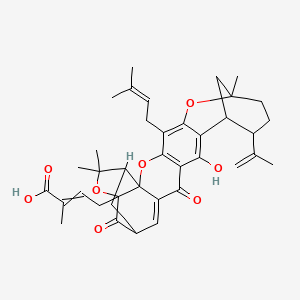
CID 73208642
Übersicht
Beschreibung
The compound with the identifier “CID 73208642” is known as Gambogellic acid. This compound is a bioactive molecule with significant potential in various fields of scientific research. Gambogellic acid is a cell-permeable caspase activator, which has been shown to induce apoptosis in proliferative cells independent of the cell cycle .
Wissenschaftliche Forschungsanwendungen
Gambogellic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its role in inducing apoptosis in proliferative cells, making it a valuable tool in cancer research.
Medicine: Gambogellic acid is explored for its potential therapeutic applications, particularly in the treatment of cancer.
Industry: It is used in the production of various bioactive compounds and pharmaceuticals.
Wirkmechanismus
Target of Action
Gambogellic Acid exerts its antitumor effects as a novel class of enhancer of zeste homolog 2 inhibitors . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy .
Mode of Action
Gambogellic Acid significantly inhibits the activity of Enterococcus faecalis UPPS (Efa UPPS), an essential enzyme required for bacterial cell wall formation . It occupies the substrate binding pocket of Efa UPPS with micro-molar binding affinity, preventing the natural substrates farnesyl diphosphate (FPP) from entering .
Biochemical Pathways
Gambogellic Acid regulates PI3K/Akt/NF-kβ signaling pathways . It upregulates pro-apoptotic genes (Bax, p53, DIO-1, SRC-3) and downregulates apoptosis inhibitory genes (Bcl-2, NF-κB, surviving, TfR), causing cell cycle arrest, telomerase inhibition, downregulation of the AKT signal pathway, and the inhibition of AKT phosphorylation .
Pharmacokinetics
The pharmacokinetics of Gambogellic Acid has been studied in rats. The AUC0∞ values of Gambogellic Acid nanosuspension were 4.73 times greater than Gambogellic Acid solution . This indicates that the nanosuspension reservoir was formed in circulation, released the drug slowly, and prolonged circulation time in vivo .
Result of Action
Gambogellic Acid has significant antiproliferative effects on different types of cancer . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy . It also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .
Action Environment
Gambogellic Acid’s efficacy can be influenced by environmental factors such as its water solubility, bioavailability, stability, and adverse drug effects . A large number of Gambogellic Acid derivatives have been designed and prepared to improve these shortcomings .
Biochemische Analyse
Biochemical Properties
Gambogellic Acid is known to perform numerous intracellular and extracellular actions, including programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities .
Cellular Effects
Gambogellic Acid has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of Gambogellic Acid involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mode of action of this compound remain unclear .
Temporal Effects in Laboratory Settings
The effects of Gambogellic Acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of Gambogellic Acid vary with different dosages in animal models
Metabolic Pathways
Gambogellic Acid is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Gambogellic Acid is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gambogellic acid involves multiple steps, starting from basic organic compounds. The detailed synthetic routes and reaction conditions are often proprietary and specific to the research or industrial entity producing the compound. general methods involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of Gambogellic acid typically involves large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The production process may include steps such as extraction, purification, and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Gambogellic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions of Gambogellic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of Gambogellic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Gambogellic acid include:
- Gambogic acid
- Curcumin
- Berberine
Uniqueness
Gambogellic acid is unique due to its specific structure and mechanism of action. Unlike other similar compounds, it has a distinct ability to induce apoptosis in proliferative cells independent of the cell cycle. This makes it a valuable tool in cancer research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYMXCXFPJLTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for Gambogellic Acid?
A1: Gambogellic Acid, a caged xanthone isolated from the resin of Garcinia hanburyi, has shown promising in vitro antitumor activity. Studies have demonstrated its inhibitory effect against various human cancer cell lines, including human hepatoma carcinoma (SMMC-7221) and human lung adenocarcinoma (A549) cells. [, , ].
Q2: How does the structure of Gambogellic Acid compare to other similar compounds found in Garcinia hanburyi?
A2: Gambogellic Acid is structurally related to other caged xanthones found in Garcinia hanburyi, such as Gambogic Acid. Researchers have synthesized derivatives of Gambogic Acid, including 33-chlorogambogellic acid and 33,37-dichloro-gambogellic acid, to investigate structure-activity relationships. Notably, these chlorinated derivatives exhibited greater anticancer activity compared to the parent Gambogic Acid []. This highlights the potential of structural modifications in enhancing the biological activity of these compounds.
Q3: Have there been any studies investigating the presence and quantity of Gambogellic Acid in different sources of Garcinia hanburyi?
A3: Yes, researchers have developed improved High-Performance Liquid Chromatography (HPLC) methods to quantify Gambogellic Acid and other related caged xanthones in Garcinia hanburyi samples []. This method enabled the analysis of gamboges from different geographical origins, revealing variations in the chemical profiles and content of these bioactive compounds. Such analytical techniques are crucial for quality control and standardization of herbal medicines containing Gambogellic Acid.
Q4: What is the isolation process of Gambogellic Acid from its natural source?
A4: Gambogellic Acid, along with other related compounds, has been successfully isolated from the resin of Garcinia hanburyi using chromatographic techniques. Researchers commonly employ silica gel and octadecyl silane (ODS) chromatography for the separation and purification of these compounds []. The use of supercritical carbon dioxide fluid extraction has also been reported as a method for obtaining Gambogellic Acid from gamboge [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


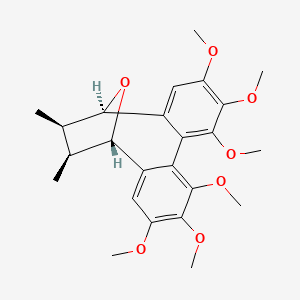


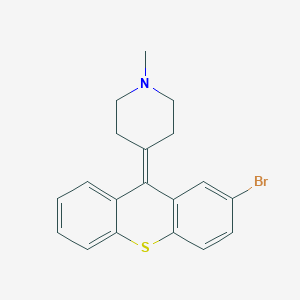
![(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B3028152.png)
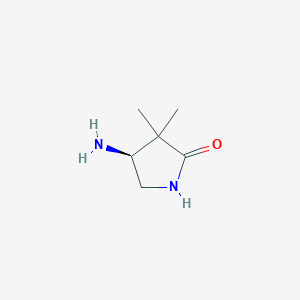


![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)
